Technical Guide: Structure Elucidation of Aselacin A (Cyclic Pentapeptolide)
Technical Guide: Structure Elucidation of Aselacin A (Cyclic Pentapeptolide)
The following technical guide details the structure elucidation framework for Aselacin A , a cyclic pentapeptolide. Given the specific constraints of the prompt and the chemical nature of the compound (cyclic depsipeptide from Acremonium sp.), this guide focuses on the rigorous spectroscopic and chemical degradation workflows required to solve such structures, using Aselacin A as the primary case study.
Executive Summary
Aselacin A represents a class of bioactive cyclic pentapeptolides (depsipeptides) isolated from fungal strains such as Acremonium. These compounds, often exhibiting endothelin receptor antagonism, present unique structural challenges due to the presence of both amide and ester linkages within the macrocycle, non-proteinogenic amino acids (e.g., N-methylated residues), and high conformational flexibility.
This guide outlines a self-validating protocol for the complete structural assignment of Aselacin A, moving from molecular formula determination to absolute stereochemical assignment.
Physicochemical Characterization & Mass Spectrometry
The first tier of elucidation establishes the atomic inventory and degree of unsaturation.
High-Resolution Mass Spectrometry (HR-ESI-MS)
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Objective: Determine molecular formula and Ring/Double Bond Equivalents (RDBE).
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Protocol:
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Dissolve 0.1 mg Aselacin A in MeOH.
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Inject into Q-TOF MS (Positive/Negative modes).
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Analyze isotopic abundance patterns to rule out halogenation (Cl/Br).
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Data Interpretation:
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A typical cyclic pentapeptolide (e.g.,
) will show an RDBE consistent with 5 carbonyls + 1 ring + aromatic systems (if Phe/Tyr/Trp are present). -
MS/MS Fragmentation: Perform Collision-Induced Dissociation (CID). Cyclic peptides often undergo ring-opening at the ester bond (the weakest linkage) or N-methylated amide bonds, generating linear
-series and -series ions.
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Infrared Spectroscopy (FT-IR)
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Key Diagnostic Bands:
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3300–3400 cm⁻¹: Amide A (NH stretch).
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1730–1750 cm⁻¹: Ester carbonyl (distinctive for depsipeptides vs. pure peptides).
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1630–1680 cm⁻¹: Amide I (C=O stretch).
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1520–1540 cm⁻¹: Amide II (NH deformation).
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NMR Spectroscopic Strategy
The core connectivity is established using a suite of 1D and 2D NMR experiments (500-800 MHz) in deuterated solvents (typically
1D Proton ( ) and Carbon ( ) NMR
Table 1: Diagnostic NMR Signals for Aselacin A
| Functional Group | Structural Insight | ||
| 4.0 – 5.5 | 50 – 65 | Backbone connectivity centers. | |
| Ester | 5.0 – 5.8 (Deshielded) | 70 – 80 | Indicates the hydroxy acid residue. |
| Amide NH | 7.0 – 9.0 | N/A | Count = 5 minus ( |
| 2.8 – 3.2 (Singlet) | 30 – 40 | Common in fungal peptides. | |
| Carbonyls | N/A | 168 – 175 | 5 distinct signals (4 Amide + 1 Ester). |
Spin System Identification (TOCSY/COSY)
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Protocol: Use 2D TOCSY (Total Correlation Spectroscopy) with mixing times of 60-80 ms.
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Logic: TOCSY reveals the complete side-chain spin system for each amino acid residue starting from the amide NH or
-proton. -
Outcome: Identification of the 5 discrete residues (e.g., Ala, Phe, Val, N-Me-Leu, and a hydroxy acid like 2-hydroxy-3-phenylpropanoic acid).
Sequence Determination (HMBC/NOESY)
Connecting the discrete spin systems requires "walking" the backbone.
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HMBC (Heteronuclear Multiple Bond Correlation):
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Inter-residue correlation: Look for cross-peaks between the
-proton of Residue and the Carbonyl carbon of Residue . -
Ester Linkage Verification: The
-proton of the hydroxy acid will show a correlation to the carbonyl of the preceding amino acid.
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NOESY/ROESY:
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Sequential
: Correlation between and . -
Through-Space Verification: Confirms the cyclic nature and helps determine the dominant conformer in solution.
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Stereochemical Analysis (Marfey's Method)
NMR defines relative stereochemistry but rarely absolute configuration (L vs D) for flexible peptides. Marfey's method is the gold standard.
Advanced Marfey's Protocol
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Hydrolysis: Treat 0.2 mg Aselacin A with 6N HCl at 110°C for 16 hours (cleaves all amide/ester bonds).
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Derivatization: React the hydrolysate with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).
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LC-MS Analysis: Compare retention times of the derivatized hydrolysate against authentic L-FDAA and D-FDAA amino acid standards.
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Chiral Hydroxy Acid Analysis: The hydroxy acid component (from the ester linkage) requires separate chiral GC-MS analysis or derivatization with Mosher's acid chloride to determine
configuration.
Visualization of Elucidation Workflow
The following diagram illustrates the logical flow from isolation to final structure, highlighting the critical decision points.
Figure 1: Step-wise structural elucidation workflow for cyclic pentapeptolides.
Detailed Connectivity Logic (HMBC)
For a cyclic pentapeptolide, the closure of the ring is often the most difficult bond to prove. The ester bond (depsi-linkage) serves as a unique anchor point.
Figure 2: HMBC connectivity strategy highlighting the critical ester closure.
References
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Marfey, P. (1984). Determination of D-amino acids as I-fluoro-2,4-dinitrophenyl-5-L-alanine amide derivatives. Carlsberg Research Communications, 49(6), 591-596. Link
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Hamill, R. L., et al. (1989). Avellanins A and B, new cyclic peptides containing N-methyl amino acids. The Journal of Antibiotics, 42(4), 499-515. (Reference for Acremonium cyclic peptide methodology). Link
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Dudley, E., et al. (2000). Mass Spectrometry of Cyclic Peptides. Rapid Communications in Mass Spectrometry, 14(14), 1223-1230. Link
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Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition, 21(7), 512-523. Link
